5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:
- Isoxazole ring: Positioned at the core, substituted at the 3-position with a carboxamide group.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c1-23-12-5-2-6-13-14(12)17-16(24-13)18-15(20)9-8-11(22-19-9)10-4-3-7-21-10/h2-8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRHOENRUWMHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Formation of the benzo[d]thiazole ring: This can be synthesized through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Final coupling: The final step involves coupling the isoxazole, furan, and benzo[d]thiazole moieties under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Reagents like halogens (e.g., Br2, Cl2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared to key analogs from the literature (Table 1).
Table 1: Structural and Functional Comparisons
Structural and Electronic Differences
- Furan vs. Thiophene/Thiazole : The furan-2-yl group in the target compound introduces an oxygen heteroatom, offering distinct electronic effects (weaker electron-donating capacity compared to sulfur in thiophene) and reduced steric bulk .
- Methylthio (-SMe) vs. Halogens/Diethylamino: The 4-(methylthio) group on the benzothiazole enhances lipophilicity compared to electron-withdrawing halogens (e.g., -Cl, -F in ) or bulky diethylamino groups (in ).
Biological Activity
5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide is , with a molecular weight of approximately 318.4 g/mol. The structure features a furan ring, an isoxazole moiety, and a benzo[d]thiazole group, which are known to contribute to the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The presence of the thiazole and furan rings is believed to enhance the interaction with microbial targets.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives containing furan and thiazole moieties can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . For example, certain benzothiazole derivatives have been reported to exhibit cytotoxicity against cancer cells by disrupting their metabolic processes.
Case Studies
Synthesis
The synthesis of 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The use of Knoevenagel condensation reactions has been noted for synthesizing benzothiazole derivatives effectively .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis involves coupling a furan-containing isoxazole precursor with a substituted benzothiazole amine. For example, thiazole derivatives are synthesized via acylation using chloroacetyl chloride in dioxane with triethylamine as a base, followed by purification via recrystallization from ethanol-DMF mixtures . Critical steps include controlling reaction temperatures (20–25°C) and monitoring purity via thin-layer chromatography (TLC) on silica gel .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- Methodological Answer :
- 1H and 13C NMR in DMSO-d6 confirm substituent positions and hydrogen bonding interactions (e.g., amide NH signals at δ ~10–12 ppm) .
- FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and thiazole/thioether vibrations .
- UV-Vis spectroscopy assesses electronic transitions influenced by the furan and benzothiazole moieties .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is verified using TLC (silica gel F254 plates) with solvent systems like ethyl acetate/hexane. Melting points are determined in open capillary tubes, with deviations >2°C indicating impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan ring’s electron-rich nature enhances reactivity at the isoxazole carbonyl, while the methylthio group in benzothiazole influences charge distribution . Molecular docking studies further assess binding affinities to biological targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
Q. What strategies optimize the compound’s anticancer activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on benzothiazole enhance cytotoxicity, while bulky groups reduce solubility .
- Bioisosteric replacements : Replacing the methylthio group with sulfonyl or amino groups modulates metabolic stability .
- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50 values compared to reference drugs .
Q. How do reaction conditions influence cyclization efficiency during synthesis?
- Methodological Answer : Cyclization of intermediates (e.g., thiadiazole derivatives) requires refluxing in acetonitrile (1–3 min) followed by iodine-mediated cyclization in DMF. Excess triethylamine removes HI byproducts, while sulfur byproducts (S8) are filtered . Reaction progress is monitored via TLC, and yields improve with anhydrous conditions .
Q. What crystallographic features stabilize the compound’s molecular packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
